molecular formula C7H4Cl2N2O B11811472 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No.: B11811472
M. Wt: 203.02 g/mol
InChI Key: VKOCHQXPJXNTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS 1279822-18-2) is a versatile, halogenated pyrrolopyridine derivative of high value in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate for the development of various biologically active molecules. Its structure is part of the 7-azaindole (pyrrolopyridine) scaffold, recognized as a privileged bioisostere of purines and a key component in kinase inhibitor design . Researchers utilize this dichlorinated building block to explore structure-activity relationships (SAR), particularly in the synthesis of kinase inhibitors targeting receptors like CSF1R, for which related azaindoles such as pexidartinib are FDA-approved . The two chlorine atoms at the 5 and 7 positions offer distinct sites for selective cross-coupling reactions, such as the Suzuki-Miyaura arylation, and amination, enabling the rapid diversification of the core structure . Beyond oncology research, the pyrrolopyrimidine and pyrrolopyridine scaffolds are increasingly investigated for their antimicrobial properties, making this compound a valuable starting point for developing new anti-infective agents . Furthermore, analogs of this core structure have been patented for use as imaging agents for neurofibrillary tangles, highlighting its potential in neurodegenerative disease research . This product is supplied for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C7H4Cl2N2O

Molecular Weight

203.02 g/mol

IUPAC Name

5,7-dichloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one

InChI

InChI=1S/C7H4Cl2N2O/c8-4-1-3-2-5(12)11-6(3)7(9)10-4/h1H,2H2,(H,11,12)

InChI Key

VKOCHQXPJXNTHE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NC(=C2NC1=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Core Formation via Chlorination and Cyclization

The most widely reported method begins with 6-azaindole (1H-pyrrolo[2,3-b]pyridine) as the starting material. Chlorination at the 5- and 7-positions is achieved using phosphorus oxychloride (POCl₃) under reflux conditions, yielding 5,7-dichloro-6-azaindole (intermediate I). Subsequent cyclization to form the 2(3H)-one moiety involves a base-mediated intramolecular condensation . For example, treatment with sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C facilitates ring closure, producing the target compound in 68–72% yield.

Key Reaction Steps:

  • Chlorination :
    6-azaindole+2POCl3reflux5,7-dichloro-6-azaindole+2HCl\text{6-azaindole} + 2 \, \text{POCl}_3 \xrightarrow{\text{reflux}} \text{5,7-dichloro-6-azaindole} + 2 \, \text{HCl}

  • Cyclization :
    5,7-dichloro-6-azaindole+NaHTHF, 0°C5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one\text{5,7-dichloro-6-azaindole} + \text{NaH} \xrightarrow{\text{THF, 0°C}} \text{5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one}

Alternative Pathways Using Cross-Coupling Reactions

Recent advances utilize palladium-catalyzed cross-coupling to introduce chlorine substituents post-cyclization. For instance, Suzuki-Miyaura coupling with chlorinated boronic acids after forming the pyrrolopyridinone core has been explored. This method offers regioselectivity but requires stringent anhydrous conditions and higher catalyst loadings (5–10 mol% Pd(PPh₃)₄), resulting in moderate yields (55–60%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts cyclization efficiency:

SolventTemperature (°C)Yield (%)Purity (%)
THF07298
DMF256595
Toluene1105889

Data adapted from, with THF providing optimal results due to its polarity and low nucleophilicity.

Catalytic Enhancements

Incorporating phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) improves chlorination kinetics. A study demonstrated that 2 mol% TBAB reduces reaction time from 24 hours to 8 hours while maintaining a 70% yield.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To address scalability challenges, continuous flow chemistry has been adopted. A two-stage system separates chlorination and cyclization steps, enabling:

  • Higher throughput (1.2 kg/day vs. 300 g/day batch processes)

  • Reduced solvent waste (30% less THF consumption)

  • Improved safety profile by minimizing exposure to POCl₃

Purification Protocols

Industrial purification employs crystallization from ethanol/water mixtures (4:1 v/v), yielding pharmaceutical-grade material (>99.5% purity). Residual solvent levels are controlled to <10 ppm using rotary evaporation under reduced pressure .

Comparative Analysis with Analogous Compounds

Substituent Position and Yield Relationships

The position of chlorine substituents critically affects synthetic efficiency:

CompoundChlorine PositionsYield (%)
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2-one5,772
6-Chloro-1H-pyrrolo[3,2-c]pyridin-2-one686
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridin-2-one4,663

Data synthesized from and, highlighting the steric and electronic advantages of 5,7-substitution.

Byproduct Formation in Multi-Chlorinated Systems

Mass spectrometry studies reveal that over-chlorination at the 3- or 4-positions occurs when POCl₃ is used in excess (>2.2 equiv), generating up to 15% impurities. This is mitigated by:

  • Stoichiometric control (2.05 equiv POCl₃)

  • Stepwise addition of chlorinating agents

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alkoxides replace the chlorine atoms.

    Oxidation Reactions: It can undergo oxidation reactions to introduce hydroxyl or other functional groups.

    Reduction Reactions: The compound can be reduced to form various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alkoxides, and other nucleophiles, typically under basic conditions.

    Oxidation: Reagents such as sodium hydroxide or hydrogen peroxide are commonly used.

    Reduction: Hydrogenation reactions often employ catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[2,3-c]pyridine derivative .

Scientific Research Applications

Medicinal Chemistry Applications

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has been investigated for its potential as a therapeutic agent in treating various diseases:

  • Cancer Treatment : Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation. Its mechanism often involves targeting pathways critical for tumor growth and survival.
  • Antiviral Activity : The compound shows promise in modulating viral replication processes, making it a candidate for developing antiviral therapies.

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit various enzymes:

  • CYP1A2 Inhibitor : It is known to inhibit the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.
  • Biochemical Pathway Modulation : By interacting with specific molecular targets, 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can alter metabolic pathways relevant to disease states.

Case Study 1: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one effectively reduced cell viability through apoptosis induction. The compound was shown to downregulate key survival pathways within the cells.

Case Study 2: Antiviral Efficacy

In research focused on viral infections, the compound exhibited significant antiviral activity against specific viruses by inhibiting their replication mechanisms. This was evidenced by reduced viral load in treated cell cultures compared to controls.

Synthesis and Production

The synthesis of 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves multi-step processes starting from precursors like 6-azaindole. The general synthetic route includes:

  • Chlorination of 6-azaindole to produce 7-chloro-6-azaindole.
  • Condensation and Cyclization reactions to yield the final product.

Industrial production methods may employ continuous flow reactors to optimize yield and reduce costs.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression .

Comparison with Similar Compounds

5-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

  • CAS : 1000342-80-2
  • Key Differences : A single chlorine at position 4.
  • Synthesis : Yield of 71% reported for the carboxylic acid derivative (10b) via similar pathways .
  • Commercial Data : Priced at €185.00/g (1g scale), indicating higher cost per unit compared to dichloro derivatives due to lower bulk availability .

7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

  • CAS : 178393-20-9
  • Key Differences : Chlorine at position 7 instead of 5.
  • Properties : Positional isomerism may alter electronic distribution, affecting reactivity in cross-coupling reactions or binding affinity in biological targets.

Halogen Type: Brominated Derivatives

5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

  • CAS : 1217002-90-8
  • Molecular Weight : 213.03 g/mol (vs. 207.02 g/mol for dichloro analog).
  • Physical Properties : Higher boiling point (385.6°C ) and density (1.8 g/cm³ ) compared to chlorine-substituted analogs due to bromine’s larger atomic mass .
  • Applications : Bromine’s leaving-group propensity makes it favorable for Suzuki-Miyaura couplings.

Positional Isomerism in Dichloro Derivatives

5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

  • CAS : 1190317-72-6
  • Key Differences : Chlorines at positions 5 and 6 on a [2,3-b] fused ring system.
  • Impact: Altered ring fusion ([2,3-b] vs.

Functional Group Variations

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

  • CAS : 1167056-60-1
  • Key Differences : Addition of a formyl group at position 3.
  • Utility : The aldehyde moiety enables further functionalization (e.g., condensation reactions) for constructing complex molecules in drug development.

Comparative Data Table

Compound Name Substituents CAS Number Molecular Formula Yield/Purity Price (1g) Key Applications
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2-one Cl (5,7) 1001412-41-4 C₇H₄Cl₂N₂O 95% Inquiry Medicinal chemistry, intermediates
5-Chloro-1H-pyrrolo[2,3-c]pyridin-2-one Cl (5) 1000342-80-2 C₇H₅ClN₂O 71% €185.00 Synthetic intermediates
7-Chloro-1H-pyrrolo[2,3-c]pyridin-2-one Cl (7) 178393-20-9 C₇H₅ClN₂O N/A N/A Research reagents
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-one Br (5) 1217002-90-8 C₇H₅BrN₂O N/A Inquiry Cross-coupling reactions
5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Cl (5,6); [2,3-b] ring 1190317-72-6 C₇H₄Cl₂N₂ 95% Inquiry Structural studies

Research Findings and Implications

  • Synthetic Accessibility : Dichloro derivatives generally exhibit lower yields (e.g., 71% for 5-chloro analog ) compared to methoxy-substituted analogs (80% yield for 5-methoxy ), likely due to steric and electronic challenges in halogenation.
  • Commercial Viability: Bulk pricing for dichloro derivatives is often lower per gram than monochloro analogs, reflecting economies of scale in production .
  • Biological Relevance : Bromine’s larger size may enhance binding in hydrophobic enzyme pockets, while chlorine offers better metabolic stability .

Biological Activity

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, also known by its CAS number 1001412-41-4, is a nitrogen-containing heterocyclic compound with significant biological activity. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an antibacterial and anticancer agent.

PropertyValue
Molecular FormulaC₇H₄Cl₂N₂O
Molecular Weight187.03 g/mol
Density1.6 g/cm³
Boiling Point371.6 °C
Melting PointNot Available
LogP2.70

Biological Activity

Antibacterial Activity
Research indicates that derivatives of pyrrole compounds, including 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, exhibit promising antibacterial properties. In studies comparing various compounds, some pyrrole derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, significantly outperforming controls like isoniazid (MIC = 0.25 μg/mL) and ciprofloxacin (MIC = 2 μg/mL) .

Anticancer Activity
The compound has shown potential in anticancer applications as well. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. One study highlighted its activity against the P388 murine leukemia cell line, indicating that structural modifications could enhance its efficacy against cancer .

While the exact mechanism of action for 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one remains to be fully elucidated, it is believed to involve the inhibition of key enzymes and pathways critical for bacterial growth and cancer cell proliferation. The compound's ability to interact with specific protein kinases suggests a role in modulating cellular signaling pathways related to cell cycle regulation and apoptosis .

Case Studies and Research Findings

  • In Vitro Antibacterial Studies
    A study conducted on a series of pyrrole derivatives showed that modifications in the molecular structure could lead to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study specifically noted that compounds similar to 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one exhibited stronger activity against Staphylococcus aureus than Escherichia coli .
  • Anticancer Efficacy
    In a comparative analysis of various pyrrole derivatives for their anticancer properties, 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one was found to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent .

Q & A

Basic Questions

Q. What are the key synthetic routes for 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one?

  • Methodology :

  • Multi-step halogenation : Start with a pyrrolopyridinone core and perform sequential halogenation. For example, use N-iodosuccinimide (NIS) in acetone for iodination, followed by chlorination with SOCl₂ or PCl₅ under reflux .
  • Zinc-mediated dehalogenation : Reduce dibromo intermediates (e.g., 3,3-dibromo-6-chloro derivatives) using zinc in acetic acid, achieving regioselective dehalogenation .
  • Suzuki coupling : Introduce aryl groups via palladium-catalyzed cross-coupling with boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃ in toluene/EtOH/H₂O) to functionalize the core structure .

Q. How can the structure of 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one be confirmed experimentally?

  • X-ray crystallography : Single-crystal analysis provides precise bond lengths and angles, confirming the fused pyrrole-pyridinone system and chlorine positions (e.g., R factor < 0.06) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and lactam carbonyl signals (δ ~165–170 ppm). Dynamic NMR can detect isomerization in solution (e.g., E/Z ratios in substituted derivatives) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Kinase inhibition : Acts as a core scaffold for kinase inhibitors (e.g., JAK2, ALK) due to its bioisosteric similarity to purines. Functionalize the 3- and 5-positions with sulfonamides or aryl groups to modulate activity .
  • SAR studies : Derivatives show varied binding affinities depending on substituents. For example, 3-benzylidene analogs exhibit enhanced selectivity in rhodium-catalyzed 1,4-additions .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of the pyrrolopyridinone core?

  • Directed metalation : Use LiHMDS at low temperatures (-78°C) to deprotonate specific positions (e.g., 3- or 5-) before electrophilic quenching .
  • Protecting group strategies : Employ SEM (2-(trimethylsilyl)ethoxymethyl) groups to block reactive sites, enabling selective halogenation or cross-coupling .
  • Computational modeling : Predict regiochemical outcomes using DFT calculations to optimize reaction conditions (e.g., solvent polarity, catalyst choice) .

Q. How do isomerization and stability issues impact experimental reproducibility?

  • Isomerization in solution : 3-Benzylidene derivatives equilibrate between E/Z isomers (70:30 ratio) within 1 week, detectable via HPLC and ¹H NMR .
  • Mitigation strategies : Store compounds in solid-state to prevent isomerization. Use chiral stationary phases for enantiomeric separation if required .

Q. What catalytic methods enable efficient derivatization of this compound?

  • Rhodium-catalyzed 1,4-additions : React 3-benzylidene derivatives with arylboronic acids (Rh(COD)Cl₂, Ag₂O) to introduce aryl groups at the exocyclic position with >90% yield .
  • Palladium-mediated C–H activation : Directly arylate the pyrrole ring using Pd(OAc)₂ and ligands (e.g., SPhos) under microwave irradiation .

Q. How are structure-activity relationship (SAR) studies designed for kinase inhibitors based on this scaffold?

  • Library synthesis : Generate analogs via parallel synthesis (e.g., varying substituents at 3-, 5-, and 7-positions) and screen against kinase panels .
  • Biophysical assays : Use surface plasmon resonance (SPR) or thermal shift assays to quantify binding affinities and thermodynamic parameters .
  • Co-crystallization : Resolve inhibitor-kinase complexes (e.g., PDB entries) to identify critical hydrogen bonds and hydrophobic interactions .

Data Contradictions and Resolution

  • Halogenation yields : Discrepancies in chlorination efficiency (40–85%) may arise from solvent purity or trace moisture. Use anhydrous conditions and monitor via LCMS .
  • Biological activity variability : Inconsistent IC₅₀ values across studies could result from differences in assay protocols (e.g., ATP concentrations). Standardize using validated kinase profiling platforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.